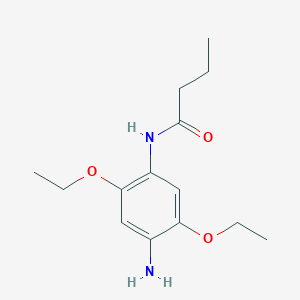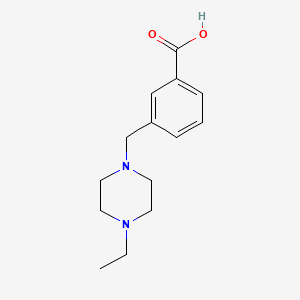![molecular formula C9H10ClN3O B3167417 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-16-3](/img/structure/B3167417.png)
4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4th position and a 2-methoxyethyl group at the 5th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
-
Formation of the Pyrrolo[3,2-d]pyrimidine Core: : The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and α,β-unsaturated carbonyl compounds. This reaction is often catalyzed by acids or bases under reflux conditions.
-
Chlorination: : The introduction of the chlorine atom at the 4th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. This step is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
-
Alkylation: : The 2-methoxyethyl group is introduced through an alkylation reaction. This can be done using 2-methoxyethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is typically performed in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the pyrimidine ring or the chlorine substituent. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
-
Substitution: : Nucleophilic substitution reactions can occur at the chlorine atom, allowing for the introduction of various functional groups. Reagents like sodium azide or amines can be employed under mild conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide, primary amines in ethanol.
Major Products
Oxidation: Formation of 2-methoxyethyl aldehyde or 2-methoxyacetic acid.
Reduction: Formation of dechlorinated pyrrolo[3,2-d]pyrimidine derivatives.
Substitution: Formation of azido or amino derivatives of the compound.
Scientific Research Applications
4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new drugs, particularly for its anticancer and antiviral properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interfere with DNA or RNA synthesis by intercalating into nucleic acid structures, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(2-hydroxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
- 4-chloro-5-(2-ethoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
- 4-chloro-5-(2-methylthioethyl)-5H-pyrrolo[3,2-d]pyrimidine
Comparison
Compared to its analogs, 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine exhibits unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the methoxy group can enhance the compound’s ability to penetrate cell membranes, making it more effective in biological assays. Additionally, the electronic effects of the methoxy group can alter the compound’s reactivity in chemical reactions, providing distinct pathways for functionalization.
Properties
IUPAC Name |
4-chloro-5-(2-methoxyethyl)pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(13)9(10)12-6-11-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWKZMRCKHVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90844192 | |
| Record name | 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90844192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-16-3 | |
| Record name | 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90844192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B3167344.png)

![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)


![2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide](/img/structure/B3167363.png)



![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)



![N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3167425.png)
